N-[3-(acetylamino)phenyl]-2-(2-chloro-4-fluorophenoxy)acetamide
Overview
Description
N-[3-(acetylamino)phenyl]-2-(2-chloro-4-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C16H14ClFN2O3 and its molecular weight is 336.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0676982 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Applications
A study developed new chemical entities including derivatives of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide, aiming to explore their potential as anticancer, anti-inflammatory, and analgesic agents. The research indicated that halogenated aromatic rings in the compound's structure could enhance its anticancer and anti-inflammatory activities. One particular derivative, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, showed promising results in all three applications, suggesting that similar compounds, possibly including N-[3-(acetylamino)phenyl]-2-(2-chloro-4-fluorophenoxy)acetamide, may have therapeutic potential (Rani, Pal, Hegde, & Hashim, 2014).
Antioxidant Activity
Research on phenolic compounds such as acetaminophen, salicylate, and 5-aminosalicylate has shown that they can act as inhibitors of lipid peroxidation, suggesting antioxidant properties. These compounds have varying degrees of reactivity with radicals and can protect against lipid peroxidation induced by oxidative stress. Given the structural similarity, this compound might also exhibit antioxidant activities, contributing to its potential therapeutic applications (Dinis, Madeira, & Almeida, 1994).
Enzymatic Synthesis and Drug Metabolism
The chemoselective acetylation of aminophenols, including the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, has been studied using immobilized lipase. This research highlights the role of enzymatic processes in the selective synthesis of compounds, which could be applicable to the synthesis and modification of this compound for various pharmaceutical applications (Magadum & Yadav, 2018).
Neuropharmacological Applications
The neuropharmacological profile of peripheral benzodiazepine receptor agonists has been explored, revealing that specific compounds exhibit potent anxiolytic-like properties without affecting spontaneous locomotor activity. This suggests a potential application for this compound in neuropharmacology, particularly in the development of anxiolytic agents with minimal side effects (Okuyama et al., 1999).
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-(2-chloro-4-fluorophenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c1-10(21)19-12-3-2-4-13(8-12)20-16(22)9-23-15-6-5-11(18)7-14(15)17/h2-8H,9H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRADZGLTYLKCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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